molecular formula C17H19NO3 B4407600 3-ethoxy-N-(2-ethoxyphenyl)benzamide

3-ethoxy-N-(2-ethoxyphenyl)benzamide

Cat. No. B4407600
M. Wt: 285.34 g/mol
InChI Key: VTONDOQBXQAWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-(2-ethoxyphenyl)benzamide, also known as EEPA, is a chemical compound that has been widely studied for its potential applications in scientific research. EEPA is a benzamide derivative that has been synthesized through various methods and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

3-ethoxy-N-(2-ethoxyphenyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent and has been shown to reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(2-ethoxyphenyl)benzamide is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell growth. By inhibiting HDAC activity, this compound may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels). It has also been shown to modulate the immune system and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethoxy-N-(2-ethoxyphenyl)benzamide in lab experiments is its potency and specificity. This compound has been shown to have a high degree of selectivity for HDAC inhibition, which makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-ethoxy-N-(2-ethoxyphenyl)benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of this compound. Another area of interest is the study of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound. Additionally, there is potential for the use of this compound in combination with other drugs or therapies to enhance its effectiveness in treating cancer and other diseases.

properties

IUPAC Name

3-ethoxy-N-(2-ethoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-20-14-9-7-8-13(12-14)17(19)18-15-10-5-6-11-16(15)21-4-2/h5-12H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTONDOQBXQAWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.